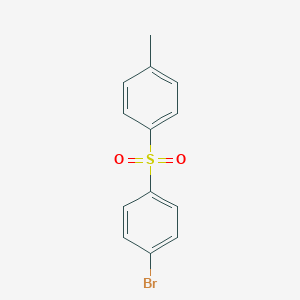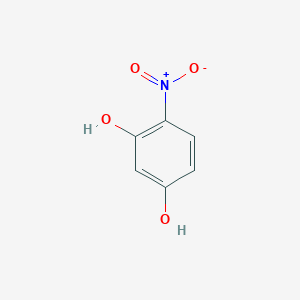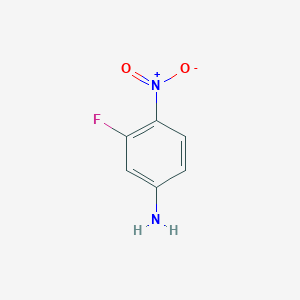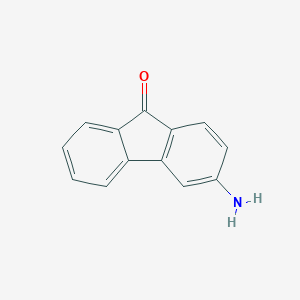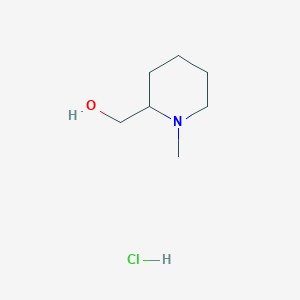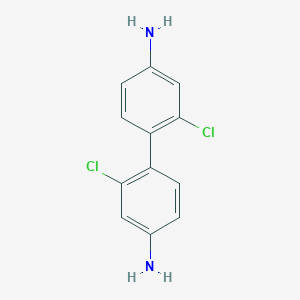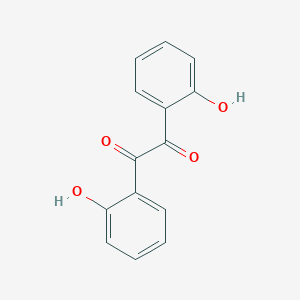
Bis(2-hydroxyphenyl)ethane-1,2-dione
描述
Bis(2-hydroxyphenyl)ethane-1,2-dione, also known as BHED, is a small molecule that has gained significant attention in scientific research due to its unique properties. BHED is a chelating agent that can selectively bind to divalent metal ions, such as calcium and magnesium, and has been shown to have potential therapeutic applications in various diseases.
作用机制
Bis(2-hydroxyphenyl)ethane-1,2-dione acts as a chelating agent by selectively binding to divalent metal ions, such as calcium and magnesium. This binding can modulate various cellular signaling pathways and affect cellular processes, such as gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to have antioxidant properties by reducing reactive oxygen species (ROS) levels and increasing the activity of antioxidant enzymes.
生化和生理效应
Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cell death. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, and affect gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
Bis(2-hydroxyphenyl)ethane-1,2-dione has several advantages for lab experiments, such as its ability to selectively bind to divalent metal ions, its low toxicity profile, and its potential therapeutic applications in various diseases. However, Bis(2-hydroxyphenyl)ethane-1,2-dione also has some limitations, such as its low solubility in water and its potential interference with other cellular processes that involve divalent metal ions.
未来方向
There are several future directions for research on Bis(2-hydroxyphenyl)ethane-1,2-dione, such as:
1. Investigating the potential therapeutic applications of Bis(2-hydroxyphenyl)ethane-1,2-dione in other diseases, such as cardiovascular disease and diabetes.
2. Developing more efficient synthesis methods for Bis(2-hydroxyphenyl)ethane-1,2-dione and its derivatives.
3. Studying the cellular and molecular mechanisms of Bis(2-hydroxyphenyl)ethane-1,2-dione's effects on cellular signaling pathways and gene expression.
4. Exploring the potential use of Bis(2-hydroxyphenyl)ethane-1,2-dione in combination with other drugs or therapies for enhanced therapeutic effects.
5. Developing new formulations of Bis(2-hydroxyphenyl)ethane-1,2-dione for improved solubility and bioavailability.
In conclusion, Bis(2-hydroxyphenyl)ethane-1,2-dione is a small molecule with unique properties that has gained significant attention in scientific research. Bis(2-hydroxyphenyl)ethane-1,2-dione's ability to selectively bind to divalent metal ions and modulate cellular signaling pathways makes it a promising candidate for various therapeutic applications. Further research is needed to fully understand Bis(2-hydroxyphenyl)ethane-1,2-dione's mechanisms of action and potential therapeutic benefits.
合成方法
Bis(2-hydroxyphenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
科学研究应用
Bis(2-hydroxyphenyl)ethane-1,2-dione has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
1,2-bis(2-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAURCCLJKMAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436931 | |
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyphenyl)ethane-1,2-dione | |
CAS RN |
85-26-7 | |
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



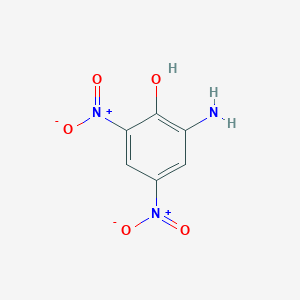
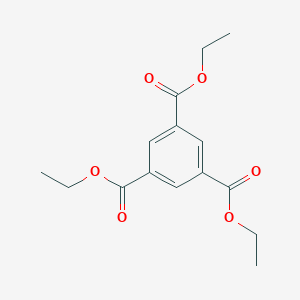
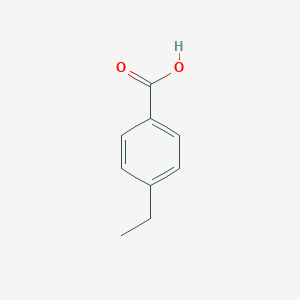
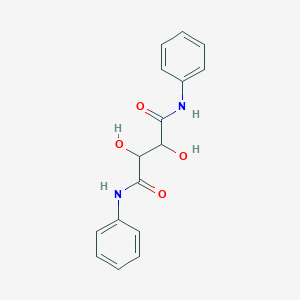
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
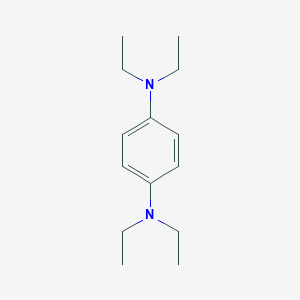
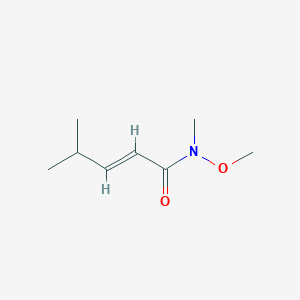
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
